2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Description
The compound “2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains functional groups such as a benzamide, isoxazole, and thiophene .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(5-(Thiophen-2-yl)isoxazol-3-yl)methanol” and “2-(Ethyl((5-(thiophen-2-yl)isoxazol-3-yl)methyl)amino)ethan-1-ol” are synthesized and available for purchase .Scientific Research Applications
- Studies have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines .
- Researchers have studied its activity against bacteria, fungi, and parasites, aiming to identify potential therapeutic applications .
- Investigations have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation .
- Research has investigated its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-14-6-3-2-5-12(14)16(19)17-10-11-9-13(20-18-11)15-7-4-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGYPGPFJWPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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